1-[4-(3-Bromophenoxy)butyl]piperazine;oxalic acid
Overview
Description
1-[4-(3-Bromophenoxy)butyl]piperazine;oxalic acid is a chemical compound that combines a piperazine ring with a bromophenoxy group and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Bromophenoxy)butyl]piperazine typically involves the reaction of 3-bromophenol with 1,4-dibromobutane to form 4-(3-bromophenoxy)butyl bromide. This intermediate is then reacted with piperazine to yield 1-[4-(3-bromophenoxy)butyl]piperazine. The final step involves the formation of the oxalate salt by reacting the piperazine derivative with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Bromophenoxy)butyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Hydrolysis: Products include carboxylic acids and alcohols.
Scientific Research Applications
1-[4-(3-Bromophenoxy)butyl]piperazine;oxalic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing compounds with piperazine moieties.
Biology: Studied for its interactions with biological targets, including receptors and enzymes.
Materials Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-Bromophenoxy)butyl]piperazine involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring can act as a ligand, binding to specific sites on proteins and modulating their activity. The bromophenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Bromophenoxy)butyl]piperazine
- 1-[4-(4-Bromophenoxy)butyl]piperazine
- 1-[4-(3-Chlorophenoxy)butyl]piperazine
Uniqueness
1-[4-(3-Bromophenoxy)butyl]piperazine is unique due to the specific positioning of the bromine atom on the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(3-bromophenoxy)butyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O.C2H2O4/c15-13-4-3-5-14(12-13)18-11-2-1-8-17-9-6-16-7-10-17;3-1(4)2(5)6/h3-5,12,16H,1-2,6-11H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTZAMCIMKLJEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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